molecular formula C19H28N2O2S B11461091 N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide

N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide

Cat. No.: B11461091
M. Wt: 348.5 g/mol
InChI Key: QOMKNWZPODNCBS-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is a synthetic compound with a molecular formula of C19H28N2O2S It is known for its unique structure, which includes a cyclohexyl group, a thiophene ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide typically involves the condensation of cyclohexylamine with thiophen-2-ylacetyl chloride, followed by the reaction with cyclohexanecarboxylic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amide linkage allows the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is unique due to its specific combination of a cyclohexyl group, a thiophene ring, and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H28N2O2S

Molecular Weight

348.5 g/mol

IUPAC Name

N-cyclohexyl-1-[(2-thiophen-2-ylacetyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C19H28N2O2S/c22-17(14-16-10-7-13-24-16)21-19(11-5-2-6-12-19)18(23)20-15-8-3-1-4-9-15/h7,10,13,15H,1-6,8-9,11-12,14H2,(H,20,23)(H,21,22)

InChI Key

QOMKNWZPODNCBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2(CCCCC2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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